Q-VD-OPh hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Q-VD-OPh hydrate involves multiple steps, starting with the preparation of the quinoline derivative, followed by the introduction of the valine and aspartic acid residues. The final step involves the attachment of the difluorophenoxy group. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions: Q-VD-OPh hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinoline N-oxides .

Scientific Research Applications

Q-VD-OPh hydrate is extensively used in scientific research due to its potent anti-apoptotic properties. Some of its key applications include:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in cell culture studies to inhibit apoptosis and study cell survival mechanisms.

Medicine: Investigated for its potential therapeutic applications in diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain cancers.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Q-VD-OPh hydrate is often compared with other caspase inhibitors such as Z-VAD-FMK and Boc-D-FMK. While all these compounds inhibit caspases, this compound is noted for its superior aqueous stability, cell permeability, and efficacy. Unlike some other inhibitors, it does not exhibit cytotoxic effects at high concentrations, making it a safer and more effective option for research and therapeutic applications .

Comparison with Similar Compounds

- Z-VAD-FMK

- Boc-D-FMK

- Ac-YVAD-cmk

- Caspase Inhibitor I

Biological Activity

Q-VD-OPh hydrate (quinolyl-valyl-O-methylaspartyl-[2,6-difluorophenoxy]-methyl ketone) is an irreversible pan-caspase inhibitor that has garnered attention for its potent anti-apoptotic properties. This compound is particularly notable for its ability to inhibit apoptosis across various cell types and species, making it a valuable tool in both research and potential therapeutic applications.

Q-VD-OPh functions by inhibiting caspases, which are critical enzymes involved in the apoptotic process. The compound effectively blocks the activation of several caspases, including caspases 1, 3, 7, 8, and 9, with IC50 values ranging from 25 nM to 400 nM depending on the specific caspase targeted . This broad-spectrum inhibition allows Q-VD-OPh to prevent apoptosis induced by various stimuli, including chemotherapeutic agents like actinomycin D.

Efficacy in Cell Lines

Research has demonstrated that Q-VD-OPh significantly inhibits apoptosis in multiple cell lines, including JURL-MK1 and HL60 . Key findings include:

- Caspase Inhibition : Q-VD-OPh effectively inhibits caspase-3 and -7 activity at concentrations as low as 0.05 µM , while higher concentrations (10 µM) are required to prevent PARP-1 cleavage .

- DNA Fragmentation : The compound prevents DNA fragmentation at a concentration of 2 µM , showcasing its protective effects against cellular damage during apoptosis .

- Cell Adhesivity : Inhibition of drug-induced loss of cellular adhesivity to fibronectin requires a concentration of 10 µM .

Comparative Effectiveness

When compared to other widely used caspase inhibitors like Z-VAD-fmk and Boc-D-fmk, Q-VD-OPh has been shown to be significantly more effective in preventing apoptosis. For instance, its efficiency in inhibiting caspase activity is approximately two orders of magnitude higher than that of Z-VAD-fmk .

In Vivo Studies

Q-VD-OPh's efficacy extends beyond in vitro applications; it has been tested in various animal models. Notably:

- In TgCRND8 mice, which model Alzheimer's disease pathology, Q-VD-OPh administration reduced the activation of caspases without altering amyloid-beta deposition levels . This suggests potential therapeutic applications in neurodegenerative diseases where apoptosis plays a detrimental role.

Stability and Toxicity

One of the advantages of Q-VD-OPh is its stability in solution for several months and its low toxicity profile, even at high concentrations. This characteristic makes it suitable for long-term studies and applications where cell viability is crucial .

Summary of Biological Activity

The following table summarizes key biological activities and properties of this compound:

| Property | Value |

|---|---|

| Caspase IC50 Values | 25 - 400 nM (varies by caspase type) |

| Effective Concentrations | Caspase-3/7: 0.05 µM; PARP cleavage: 10 µM; DNA fragmentation: 2 µM; Cell adhesion loss: 10 µM |

| Stability | Stable for several months in solution |

| Toxicity | Non-toxic at high concentrations |

| Animal Model Tested | TgCRND8 mice |

Properties

IUPAC Name |

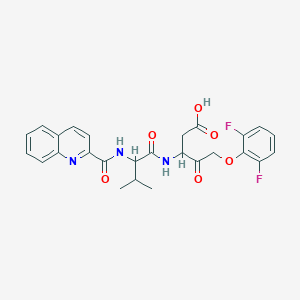

5-(2,6-difluorophenoxy)-3-[[3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJCYKITXPCNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.